molecular formula C7H3F2N B1295057 2,5-Difluorobenzonitrile CAS No. 64248-64-2

2,5-Difluorobenzonitrile

Cat. No. B1295057
CAS RN: 64248-64-2
M. Wt: 139.1 g/mol
InChI Key: OJTMHIMQUQOLJV-UHFFFAOYSA-N
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Description

2,5-Difluorobenzonitrile is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of complex molecules and materials. The compound features a benzene ring substituted with two fluorine atoms at the 2nd and 5th positions, as well as a nitrile group. This structure makes it an interesting candidate for further chemical transformations and applications in material science.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the condensation of 2-fluorobenzonitriles with phenoxides leads to the formation of 2-aryloxybenzonitriles, which can cyclize to produce xanthone-iminium triflates under certain conditions . Although this study does not directly synthesize 2,5-difluorobenzonitrile, it provides insight into the reactivity of similar molecules, which could be relevant for the synthesis of 2,5-difluorobenzonitrile derivatives.

Molecular Structure Analysis

The molecular structure of 2,5-difluorobenzonitrile has been analyzed using vibrational spectroscopy techniques such as FTIR and Raman spectroscopy . The molecule is assumed to have Cs point group symmetry, and a normal coordinate analysis has been performed to make vibrational assignments for all the fundamental frequencies of the molecule. This analysis is crucial for understanding the physical properties of the compound and for identifying its presence in mixtures.

Chemical Reactions Analysis

Chemical reactions involving 2,5-difluorobenzonitrile or its derivatives have been studied to some extent. For example, the synthesis of dithiocarbamic acid esters containing a tetrafluorobenzonitrile moiety has been reported, which involves the selective cleavage of C–F bonds in pentafluorobenzonitrile . This demonstrates the reactivity of the fluorinated benzonitrile compounds and suggests potential pathways for the functionalization of 2,5-difluorobenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-difluorobenzonitrile have been deduced from its molecular structure and vibrational spectra . The thermodynamic functions of the compound have been computed over a range of temperatures, providing valuable information for its use in various applications. Additionally, the geometrical structure, vibrational spectra, and thermodynamic properties of a related compound, 5-fluoro-2-methylbenzonitrile, have been studied using DFT computational methods, which could offer comparative insights into the properties of 2,5-difluorobenzonitrile .

Scientific Research Applications

Photoacoustic Spectroscopy

A study by Ramu, Rao, and Santhamma (1993) utilized photoacoustic spectroscopy (PAS) to investigate the electronic transitions in isomers of difluorobenzonitriles, including 2,5-difluorobenzonitrile. This technique allowed for the identification of two π-π* transitions in these molecules, providing insights into their electronic structures (Ramu, Rao, & Santhamma, 1993).

Vibrational Spectroscopy and Thermodynamics

Rastogi, Singhal, Palafox, and Ramana Rao (2010) conducted a study on the vibrational spectra of 2,5-difluorobenzonitrile using FTIR and Raman spectroscopy. Their research provided detailed vibrational assignments for the molecule and computed thermodynamic functions, contributing to a better understanding of its physical properties (Rastogi, Singhal, Palafox, & Ramana Rao, 2010).

Microwave Spectroscopy

Sharma and Doraiswamy (1996) analyzed 2,6-difluorobenzonitrile using microwave spectroscopy, determining rotational and centrifugal distortion constants. This study contributes to understanding the molecular structure and bond lengths in difluorobenzonitriles (Sharma & Doraiswamy, 1996).

Synthesis and Chemical Reactions

The synthesis and reactions of difluorobenzonitriles, including 2,5-difluorobenzonitrile, have been the subject of various studies. For instance, Luo Sheng-tie (2005) investigated the synthesis of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile, providing insights into the chemical reactions and yield optimization of these compounds (Luo Sheng-tie, 2005).

Safety And Hazards

2,5-Difluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Proper protective measures should be taken while handling this compound .

properties

IUPAC Name

2,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTMHIMQUQOLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214465
Record name 2,5-Difluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorobenzonitrile

CAS RN

64248-64-2
Record name 2,5-Difluorobenzonitrile
Source CAS Common Chemistry
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Record name 2,5-Difluorobenzonitrile
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Record name 2,5-Difluorobenzonitrile
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Record name 2,5-difluorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
VK Rastogi, S Singhal, MA Palafox… - Indian Journal of …, 2010 - Springer
The FTIR spectrum of 2, 5-difluorobenzonitrile has been recorded in the region 200–4000 cm −1 (in liquid phase). The laser Raman spectrum in the range of 0–3500 cm −1 (in liquid …
Number of citations: 8 link.springer.com
RY Peshkov, C Wang, EV Panteleeva… - The Journal of …, 2018 - ACS Publications
The first example of phenylation of fluorobenzonitriles with the sodium salt of a benzonitrile radical anion in liquid ammonia is presented. The reaction regioselectivity corresponds to the …
Number of citations: 6 pubs.acs.org
L Beer, AW Cordes, DJT Myles, RT Oakley… - CrystEngComm, 2000 - pubs.rsc.org
1,2,3,5-Dithiadiazolyl and 1,2,3,5-diselenadiazolyl radicals bearing a 2,5-difluorophenyl substituent crystallize as π-stacked dimers. In the S-compound the dimer stacks adopt a …
Number of citations: 36 pubs.rsc.org
K Ramu, CGR Rao, C Santhamma - Spectrochimica Acta Part A: Molecular …, 1993 - Elsevier
A new technique—photoacoustic spectroscope (PAS)—is applied to the study of the electronic transitions in the six isomers 3,5-; 2,4-; 2,5-; 3,4-; 2,3-; and 2,6-difluorobenzonitriles. The …
Number of citations: 10 www.sciencedirect.com
J Kuwabara, Y Sawada, M Yoshimatsu - Organic letters, 2018 - ACS Publications
In this study, the first aza-Henry reaction of nitriles with nitromethane in a CuI/Cs 2 CO 3 /DBU system is described. The process was conveniently and directly used for the synthesis of β-…
Number of citations: 13 pubs.acs.org
AJ Bridges, H Zhou - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
Various 2‐fluorobenzonitriles were converted to the corresponding 3‐amino[1]benzothiophenecarboxylic acid esters, which in turn were annulated with formamidine or various …
Number of citations: 33 onlinelibrary.wiley.com
K Negoro, Y Yonetoku, H Misawa-Mukai… - Bioorganic & medicinal …, 2012 - Elsevier
Novel 4-amino-2-phenylpyrimidine derivatives were synthesized and evaluated as GPR119 agonists. Optimization of the substituents on the phenyl ring at the 2-position and the amino …
Number of citations: 16 www.sciencedirect.com
AJ Banister, AS Batsanov, OG Dawe… - Journal of the …, 1997 - pubs.rsc.org
Two dithiadiazolyl radicals of formula [F 2 C 6 H 3 CNSSN] were prepared and characterised by X-ray crystallography; in the solid state the 2′,3′-difluoro isomer forms discrete …
Number of citations: 3 pubs.rsc.org
BH Kim, I Jeon, DB Lee, HJ Park, YM Jun… - Journal of Fluorine …, 2001 - Elsevier
Electron transfer chain processes leading to regioselective homolytic tert-butylations for highly electron-deficient benzene derivatives, such as difluorinated acylbenzenes and …
Number of citations: 4 www.sciencedirect.com
NYS Suni, LG Prasad, CB Malar… - Materials Today …, 2021 - Elsevier
Optimized molecular geometry, occupied maximum molecular orbital energy, mulliken atomic charges, unoccupied lowest molecular orbital energy, molecular electrostatic potential, …
Number of citations: 2 www.sciencedirect.com

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